Cas no 1805899-85-7 (2-(3-Bromo-2-oxopropyl)-3-ethylmandelic acid)

2-(3-Bromo-2-oxopropyl)-3-ethylmandelic acid 化学的及び物理的性質
名前と識別子
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- 2-(3-Bromo-2-oxopropyl)-3-ethylmandelic acid
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- インチ: 1S/C13H15BrO4/c1-2-8-4-3-5-10(12(16)13(17)18)11(8)6-9(15)7-14/h3-5,12,16H,2,6-7H2,1H3,(H,17,18)
- InChIKey: OYTHBQUPAGZYOJ-UHFFFAOYSA-N
- ほほえんだ: BrCC(CC1C(=CC=CC=1CC)C(C(=O)O)O)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 305
- トポロジー分子極性表面積: 74.6
- 疎水性パラメータ計算基準値(XlogP): 2
2-(3-Bromo-2-oxopropyl)-3-ethylmandelic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015025837-500mg |
2-(3-Bromo-2-oxopropyl)-3-ethylmandelic acid |
1805899-85-7 | 97% | 500mg |
798.70 USD | 2021-06-18 | |
Alichem | A015025837-250mg |
2-(3-Bromo-2-oxopropyl)-3-ethylmandelic acid |
1805899-85-7 | 97% | 250mg |
489.60 USD | 2021-06-18 | |
Alichem | A015025837-1g |
2-(3-Bromo-2-oxopropyl)-3-ethylmandelic acid |
1805899-85-7 | 97% | 1g |
1,579.40 USD | 2021-06-18 |
2-(3-Bromo-2-oxopropyl)-3-ethylmandelic acid 関連文献
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Lyudmila G. Kuz’mina,Artem I. Vedernikov,Natalia A. Lobova,Andrei V. Churakov,Judith A. K. Howard,Michael V. Alfimov,Sergey P. Gromov New J. Chem., 2007,31, 980-994
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Fang Qian,Mary Baum,Qian Gu,Daniel E. Morse Lab Chip, 2009,9, 3076-3081
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Kui Chen,Meimei Bao,Alexandra Muñoz Bonilla,Weidong Zhang,Gaojian Chen Polym. Chem., 2016,7, 2565-2572
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Zhao Li,Xinghui Gao,Wen Shi,Xiaohua Li,Huimin Ma Chem. Commun., 2013,49, 5859-5861
2-(3-Bromo-2-oxopropyl)-3-ethylmandelic acidに関する追加情報
Professional Introduction to 2-(3-Bromo-2-oxopropyl)-3-ethylmandelic Acid (CAS No. 1805899-85-7)
2-(3-Bromo-2-oxopropyl)-3-ethylmandelic acid, with the chemical identifier CAS No. 1805899-85-7, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its unique structural features, has garnered attention for its potential applications in drug development and synthetic methodologies. The presence of both 3-bromo and 2-oxopropyl functional groups makes it a versatile intermediate, facilitating diverse chemical transformations that are crucial for the synthesis of complex organic molecules.
The compound's structure, featuring an ester-like moiety and a mandelic acid backbone, positions it as a valuable building block in medicinal chemistry. Its reactivity profile allows for modifications that can lead to the development of novel therapeutic agents. Recent studies have highlighted its role in the synthesis of bioactive molecules, particularly those targeting neurological and inflammatory pathways. The 3-bromo substituent, in particular, is a key feature that enables palladium-catalyzed cross-coupling reactions, which are fundamental in constructing carbon-carbon bonds essential for drug molecules.
In the realm of drug discovery, 2-(3-Bromo-2-oxopropyl)-3-ethylmandelic acid has been explored as a precursor for more complex scaffolds. Researchers have leveraged its reactivity to develop inhibitors of enzymes involved in disease processes. For instance, derivatives of this compound have shown promise in modulating the activity of kinases and proteases, which are often implicated in cancer and autoimmune disorders. The ability to introduce various substituents at the 2-oxopropyl position allows for fine-tuning of pharmacokinetic properties, enhancing both potency and selectivity.
The compound's utility extends beyond pharmaceutical applications into materials science and agrochemicals. Its structural motif is reminiscent of natural products that exhibit biological activity, suggesting potential roles in developing novel agrochemicals with improved efficacy and environmental compatibility. The incorporation of halogenated groups, such as the 3-bromo moiety, enhances its reactivity in various synthetic protocols, making it a preferred choice for researchers aiming to construct complex molecular architectures.
Recent advancements in synthetic methodologies have further underscored the importance of 2-(3-Bromo-2-oxopropyl)-3-ethylmandelic acid. Techniques such as transition metal catalysis and organometallic chemistry have been employed to derivatize this compound into more intricate structures. These methods not only expand the synthetic toolbox but also provide insights into the mechanistic aspects of organic transformations. The compound's role as a precursor in these reactions underscores its significance in modern synthetic organic chemistry.
The pharmacological potential of derivatives derived from 2-(3-Bromo-2-oxopropyl)-3-ethylmandelic acid has been investigated through both computational modeling and experimental validation. Studies indicate that modifications at the 3-bromo and 2-oxopropyl positions can significantly alter binding affinities to biological targets. This flexibility is crucial for designing molecules with optimized pharmacological profiles. Additionally, the compound's compatibility with green chemistry principles has made it an attractive candidate for sustainable drug synthesis.
In conclusion, 2-(3-Bromo-2-oxopropyl)-3-ethylmandelic acid (CAS No. 1805899-85-7) represents a fascinating molecule with broad applications in pharmaceuticals and materials science. Its unique structural features and reactivity profile make it a valuable intermediate for constructing complex organic molecules. As research continues to uncover new synthetic strategies and pharmacological applications, this compound is poised to play an increasingly important role in advancing chemical biology and drug discovery efforts.
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